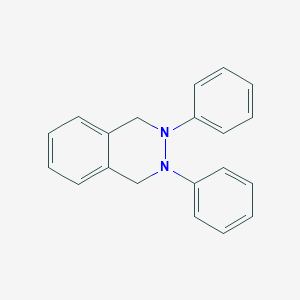

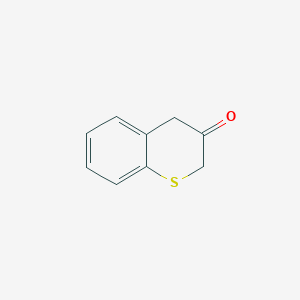

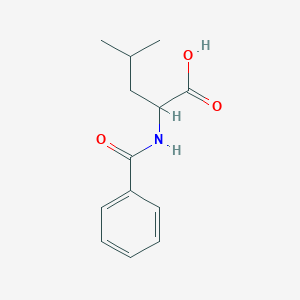

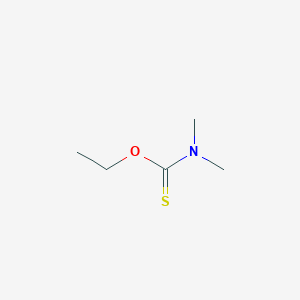

![molecular formula C18H28N2O4 B105449 叔丁基(2S)-3-(4-氨基苯基)-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酸酯 CAS No. 180080-07-3](/img/structure/B105449.png)

叔丁基(2S)-3-(4-氨基苯基)-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酸酯

描述

The compound tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a chiral molecule that is likely to be used in the synthesis of pharmaceuticals or as an intermediate in organic synthesis. The presence of tert-butyl and aminophenyl groups suggests that it could be involved in the synthesis of peptidomimetics or other biologically active compounds.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds often involves the protection of amino groups to improve the selectivity of reactions. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved through intramolecular cyclization starting from commercially available aminopropanol . Similarly, the synthesis of tert-butyl aminocarbonate, which can acylate amines, was prepared by reacting hydroxylamine with di-tert-butyl dicarbonate . These methods could potentially be adapted for the synthesis of tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is often characterized by NMR spectroscopy and X-ray crystallography. For instance, the molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate was determined, revealing an extended, nearly all-trans C5 conformation stabilized by weak intermolecular bonding . This information is crucial for understanding the conformational preferences of similar tert-butyl carbamate compounds.

Chemical Reactions Analysis

Tert-butyl carbamate compounds are versatile intermediates that can undergo various chemical reactions. For example, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate was synthesized and used in coupling reactions with amino acids . The tert-butyl group is often used as a protecting group for amines, which can be removed under acidic conditions, as demonstrated in the synthesis of constrained peptidomimetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate compounds are influenced by their functional groups. These compounds are generally stable under basic conditions but can be deprotected under acidic conditions. The tert-butyl group imparts steric bulk, which can influence the reactivity and solubility of the molecule. The aminophenyl group could potentially engage in hydrogen bonding and pi-stacking interactions, which may affect the compound's crystallinity and solubility .

科学研究应用

有机金属化学

在有机金属化学中,已经研究了叔丁基(2S)-3-(4-氨基苯基)-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酸酯衍生物,作为有机药物候选化合物的同位素替代物。例如,Patra、Merz和Metzler‐Nolte(2012)探讨了含有该化合物的平面手性羧酸衍生物的合成和表征。他们还研究了基于抗生素platensimycin结构创建生物有机金属化合物的应用,尽管这些化合物并未显示出有希望的抗菌活性(Patra, Merz, & Metzler‐Nolte,2012)。

代谢研究

Rimbault等人(1993)对有机酸作为叔丁基二甲基硅酰衍生物进行了研究,包括叔丁基(2S)-3-(4-氨基苯基)-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酸酯,在嗜热硫依赖厌氧古菌培养物中。他们的研究有助于理解这类生物体内的代谢途径和副产物(Rimbault et al., 1993)。

神经兴奋剂的合成

Pajouhesh等人(2000)描述了使用叔丁基(2S)-3-(4-氨基苯基)-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酸酯衍生物对神经兴奋剂类似物进行对映选择性合成。这项研究对于理解神经兴奋剂及其类似物的合成途径具有重要意义(Pajouhesh et al., 2000)。

聚合物化学

在聚合物化学领域,Ritter、Tabatabai和Herrmann(2016)探讨了溴叔丁氧羰基(Br-t-BOC)-氨基保护单体的合成,这些单体与叔丁基(2S)-3-(4-氨基苯基)-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酸酯相关。他们的工作有助于开发具有特定功能基团的新聚合物,为先进材料科学应用开辟了道路(Ritter, Tabatabai, & Herrmann, 2016)。

属性

IUPAC Name |

tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-7-9-13(19)10-8-12/h7-10,14H,11,19H2,1-6H3,(H,20,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKGPNIRNXMQCA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442588 | |

| Record name | tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

CAS RN |

180080-07-3 | |

| Record name | tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。